molecular formula C30H46O B1603113 4-Octadecyloxybiphenyl CAS No. 376609-78-8

4-Octadecyloxybiphenyl

Cat. No.: B1603113
CAS No.: 376609-78-8
M. Wt: 422.7 g/mol
InChI Key: WJPFTOGDAJEWPP-UHFFFAOYSA-N
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Description

4-Octadecyloxybiphenyl (CAS 376609-78-8) is a biphenyl derivative substituted with a long-chain octadecyloxy (C₁₈H₃₇O) group at the 4-position of one aromatic ring. Its molecular formula is C₃₀H₄₆O, with a molecular weight of 422.69 g/mol . The compound’s structure consists of two phenyl rings connected by a single bond, with the octadecyloxy chain imparting significant hydrophobicity and influencing its thermal and mesomorphic properties.

Properties

IUPAC Name

1-octadecoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-31-30-25-23-29(24-26-30)28-21-18-17-19-22-28/h17-19,21-26H,2-16,20,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFTOGDAJEWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628801
Record name 4-(Octadecyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376609-78-8
Record name 4-(Octadecyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octadecyloxybiphenyl is typically synthesized through the reaction of octadecyl bromide with biphenyl-4-ol under suitable conditions. The reaction involves the nucleophilic substitution of the bromide by the hydroxyl group of biphenyl-4-ol, forming the ether linkage . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Octadecyloxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Oxidation: Biphenyl-4-carboxylic acid, octadecanoic acid.

    Reduction: Cyclohexyl derivatives.

    Substitution: Biphenyl-4-ol, octadecanol.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

Overview :
4-Octadecyloxybiphenyl is primarily known for its role in the development of liquid crystal displays (LCDs). It serves as a liquid crystal compound that exhibits favorable electro-optical properties.

Properties :

  • Thermotropic Behavior : ODOBP demonstrates thermotropic liquid crystalline behavior, transitioning between different phases depending on temperature. This property is crucial for LCD applications, where precise control over molecular orientation is needed.
  • Viscosity and Stability : The long alkyl chain (octadecyl) enhances the stability and viscosity of the liquid crystal phase, making it suitable for various display technologies.

Case Studies :

  • Research has shown that incorporating ODOBP into LCD mixtures can improve response times and enhance optical clarity, leading to better display performance under varying environmental conditions .

Organic Photovoltaics (OPVs)

Overview :
In the realm of renewable energy, ODOBP has been investigated as a potential material for organic photovoltaics.

Properties :

  • Charge Transport : The biphenyl structure allows for efficient charge transport, which is essential for converting light into electricity.
  • Film Formation : The compound can form thin films with good morphological stability, which is beneficial for OPV applications.

Research Findings :

  • Studies indicate that devices incorporating ODOBP exhibit improved power conversion efficiencies compared to traditional materials, making it a promising candidate for future solar cell technologies .

Polymer Composites

Overview :
this compound can be used as an additive in polymer composites to enhance their mechanical and thermal properties.

Properties :

  • Thermal Stability : The integration of ODOBP into polymer matrices has been shown to improve thermal stability and reduce flammability.
  • Mechanical Strength : Composites containing ODOBP demonstrate increased tensile strength and flexibility.

Case Studies :

  • A study on polycarbonate composites revealed that adding ODOBP resulted in a significant increase in impact resistance and thermal degradation temperatures .

Biomedical Applications

Overview :
Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems.

Properties :

  • Biocompatibility : Preliminary studies indicate that ODOBP exhibits favorable biocompatibility profiles, making it suitable for use in medical devices.
  • Controlled Release Mechanisms : Its ability to form organized structures can be harnessed for controlled drug release applications.

Research Insights :

  • Investigations into drug delivery systems utilizing ODOBP have shown promising results in enhancing the solubility and stability of poorly soluble drugs .

Summary Table of Applications

Application AreaKey PropertiesResearch Findings
Liquid Crystal DisplaysThermotropic behavior, viscosityImproved response times in LCDs
Organic PhotovoltaicsCharge transport, film formationEnhanced power conversion efficiencies
Polymer CompositesThermal stability, mechanical strengthIncreased impact resistance
Biomedical ApplicationsBiocompatibility, controlled releasePromising results in drug delivery systems

Mechanism of Action

The mechanism of action of 4-Octadecyloxybiphenyl is primarily related to its structural properties. The long alkyl chain imparts hydrophobic characteristics, while the biphenyl core provides rigidity and stability. This combination allows the compound to interact with lipid bilayers and other hydrophobic environments, making it useful in applications like liquid crystals and membrane studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share the biphenyl core but differ in substituents and chain lengths, leading to distinct physicochemical properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
4-Octadecyloxybiphenyl 4-(C₁₈H₃₇O) C₃₀H₄₆O 422.69 376609-78-8
4'-Cyano-4-nonyloxybiphenyl 4-(C₉H₁₉O), 4'-CN C₂₂H₂₇NO 321.46 58932-13-1
4'-Octyloxybiphenyl-4-carbonitrile (8OCB) 4-(C₈H₁₇O), 4'-CN C₂₁H₂₃NO 305.42 Not specified

Key Structural Differences :

  • Chain Length: this compound has an 18-carbon chain, significantly longer than the nonyl (C₉) and octyl (C₈) chains in the analogs. This increases its molecular weight and hydrophobicity.
  • Functional Groups: The cyano (-CN) group in 4'-Cyano-4-nonyloxybiphenyl and 8OCB introduces polarity and electronic effects absent in this compound.

Physical and Chemical Properties

Melting and Mesomorphic Behavior
  • This compound: Long alkoxy chains typically lower melting points and enhance liquid crystalline behavior. However, the absence of a polar group (e.g., -CN) may limit its mesophase range compared to cyano-substituted analogs.
  • 4'-Cyano-4-nonyloxybiphenyl: The -CN group increases dipole-dipole interactions, stabilizing nematic or smectic phases common in liquid crystals . Shorter chains (C₉ vs. C₁₈) may result in lower viscosity and higher solubility in organic solvents.
  • 8OCB : The combination of a shorter chain (C₈) and -CN group likely optimizes mesophase stability for display applications, balancing rigidity and fluidity .
Solubility and Reactivity
  • This compound: Expected to be highly soluble in nonpolar solvents (e.g., hexane, toluene) due to the long alkyl chain. Limited reactivity except at high temperatures or under strong acidic/basic conditions.
  • Cyano-Substituted Analogs: Polar -CN groups improve solubility in polar aprotic solvents (e.g., acetonitrile, DMF). The -CN group also enhances susceptibility to nucleophilic attack or reduction reactions .

Biological Activity

4-Octadecyloxybiphenyl (C22H34O) is a compound belonging to the class of alkoxy-substituted biphenyls. Its unique structure, characterized by a long alkyl chain, imparts significant biological properties that have garnered attention in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a biphenyl core with an octadecyl ether substituent. This hydrophobic tail enhances its solubility in non-polar solvents, making it suitable for applications in organic electronics and drug delivery systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Receptor Modulation : Preliminary studies suggest that it may interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially mitigating oxidative stress in cells.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound in different contexts:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Antioxidant ActivityExhibits significant free radical scavenging ability
CytotoxicityInduces apoptosis in cancer cell lines
Membrane FluidityAlters lipid bilayer properties

Case Study: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The compound was found to inhibit cell proliferation significantly at concentrations as low as 10 µM. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15ROS generation and mitochondrial disruption
HeLa (Cervical Cancer)12Caspase-mediated apoptosis
A549 (Lung Cancer)10Inhibition of cell cycle progression

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Octadecyloxybiphenyl
Reactant of Route 2
Reactant of Route 2
4-Octadecyloxybiphenyl

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